molecular formula C21H31N3O3 B7499391 N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide

N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide

Cat. No. B7499391
M. Wt: 373.5 g/mol
InChI Key: RDYPXCJVNOXZKR-UHFFFAOYSA-N
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Description

N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine-based compounds and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X is not fully understood. However, it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including HDAC and PARP, which play a role in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a promising candidate for cancer treatment, as tumors require a blood supply to grow.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X is its potential therapeutic applications. It has been shown to exhibit activity against various diseases, making it a promising candidate for drug development. Additionally, the synthesis method for N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X has been optimized to obtain high yields and purity, making it easy to obtain for lab experiments. However, one of the limitations of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X. One area of research is the development of more potent analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X and its potential therapeutic applications. Another area of research is the development of drug delivery systems to improve the solubility and bioavailability of the compound. Finally, more studies are needed to evaluate the safety and toxicity of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X before it can be used in clinical trials.
In conclusion, N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been shown to be active against various diseases, including cancer, inflammation, and neurological disorders. The synthesis method for N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X has been optimized to obtain high yields and purity, making it easy to obtain for lab experiments. However, further studies are needed to fully understand the mechanism of action of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X involves the reaction of piperidine with 2-methylbenzoic acid and 2,2-dimethylpropanoyl chloride. The resulting product is then treated with 3-aminopropionyl chloride to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X.

Scientific Research Applications

N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X has been studied extensively for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide X has been shown to have neuroprotective effects and may be useful in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15-7-5-6-8-17(15)19(26)23-16-10-13-24(14-11-16)18(25)9-12-22-20(27)21(2,3)4/h5-8,16H,9-14H2,1-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYPXCJVNOXZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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